The synthesis of 1-(tert-Butoxycarbonyl)-5-chloroindole typically involves two main steps: the protection of the indole nitrogen and chlorination at the 5-position.
Step 1: Protection of Indole Nitrogen
Step 2: Chlorination
The molecular structure of 1-(tert-Butoxycarbonyl)-5-chloroindole can be described through its key components:
1-(tert-Butoxycarbonyl)-5-chloroindole participates in several significant chemical reactions:
Deprotection:
Substitution Reactions:
Oxidation and Reduction:
Common reagents for these reactions include strong acids for deprotection and various nucleophiles for substitution. Control over reaction conditions such as temperature and pH is essential for optimizing yields.
The mechanism of action for 1-(tert-Butoxycarbonyl)-5-chloroindole primarily revolves around its role as a protecting group in organic synthesis:
The tert-butoxycarbonyl group protects amines from unwanted side reactions during synthetic processes.
Under aqueous conditions, the Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of bases like sodium hydroxide. This process temporarily shields amine functionalities.
The compound's application in peptide synthesis highlights its importance in protecting functional groups during complex biochemical pathways.
The solubility and stability of this compound can vary depending on its environment, which may influence its bioavailability when used in biological contexts.
The physical and chemical properties of 1-(tert-Butoxycarbonyl)-5-chloroindole are crucial for understanding its behavior in various applications:
Properties such as boiling point, density, and refractive index are also relevant but may require specific experimental determination.
1-(tert-Butoxycarbonyl)-5-chloroindole has several significant applications across various fields:
Organic Synthesis:
Pharmaceutical Chemistry:
Industrial Applications:
The systematic IUPAC name for this compound is tert-butyl 5-chloro-1H-indole-1-carboxylate. This nomenclature precisely defines its molecular structure: a 5-chloroindole core where the indole nitrogen (N1) is protected by a tert-butoxycarbonyl (Boc) group. The Boc group attaches via a carbonyl linkage to form a carbamate (–N–C(=O)–O–tBu) functionality [3] [6].
The structural representation highlights key features:
The canonical SMILES string CC(C)(C)OC(=O)n1ccc2cc(Cl)ccc12 provides a machine-readable description of atomic connectivity. This notation confirms the carbamate linkage (O=C–N) between the tert-butoxy moiety and the indole nitrogen, with chlorine substitution on the benzenoid ring [4].
This compound has a single registered CAS Number 129822-48-6, which serves as its universal identifier in chemical databases and regulatory documentation [1] [3] [6]. Its molecular formula C₁₃H₁₄ClNO₂ reveals the following elemental composition:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| CAS Registry Number | 129822-48-6 |
| Molecular Formula | C₁₃H₁₄ClNO₂ |
| Exact Mass | 251.0713 g/mol |
| XLogP | 4.46 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: